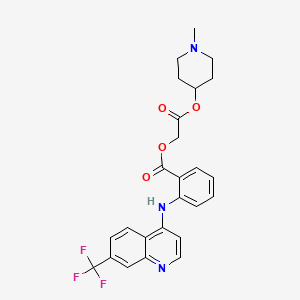

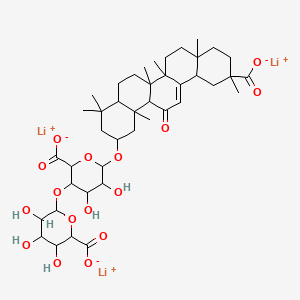

Glycyrrhizic acid trilithium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glycyrrhiza glabra, commonly known as licorice. Structurally, it belongs to the class of saponins. This compound is notable for its sweet taste and has been used historically in traditional medicine and culinary applications.

Métodos De Preparación

Synthetic Routes

The synthesis of glycyrrhizic acid trilithium salt involves several steps

-

Extraction from Licorice Root:

- Glycyrrhizic acid is extracted from the roots of licorice (Glycyrrhiza glabra).

- The extraction process typically involves solvent extraction or maceration.

-

Purification and Isolation:

- The crude extract is purified using various techniques, such as column chromatography or recrystallization.

- Glycyrrhizic acid is isolated and further processed.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. These methods are optimized for efficiency and yield.

Análisis De Reacciones Químicas

Reactivity

Glycyrrhizic acid trilithium salt undergoes various chemical reactions, including:

Hydrolysis: Cleavage of glycosidic bonds to release glycyrrhetinic acid and glucuronic acid moieties.

Oxidation: Oxidative processes can modify the structure of glycyrrhizic acid.

Conjugation Reactions: Glycyrrhizic acid can conjugate with other molecules, affecting its bioactivity.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., sulfuric acid) or enzymatic hydrolysis.

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

Conjugation Reactions: Various reagents depending on the desired conjugate.

Major Products

The major products of this compound reactions include glycyrrhetinic acid and its derivatives.

Aplicaciones Científicas De Investigación

Glycyrrhizic acid trilithium salt has diverse applications:

Medicine: Used in traditional medicine for its anti-inflammatory, antiviral, and hepatoprotective properties.

Cosmetics: Included in skincare products for its soothing and anti-irritant effects.

Pharmacology: Investigated for its potential in treating liver diseases, viral infections, and inflammation.

Mecanismo De Acción

The compound’s effects are attributed to:

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD): Regulates glucocorticoid metabolism.

Inhibition of HMGB1 Cytokine Activity: HMGB1 is involved in inflammation and immune responses.

Comparación Con Compuestos Similares

Glycyrrhizic acid trilithium salt stands out due to its unique combination of sweetness, medicinal properties, and widespread use. Similar compounds include glycyrrhetinic acid, glycyrrhizin, and other saponins.

Propiedades

Número CAS |

134885-71-5 |

|---|---|

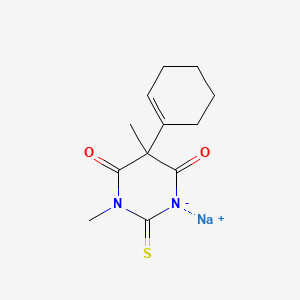

Fórmula molecular |

C42H59Li3O16 |

Peso molecular |

840.8 g/mol |

Nombre IUPAC |

trilithium;6-[2-carboxylato-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C42H62O16.3Li/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3 |

Clave InChI |

FWZXSUBXGXTPNE-UHFFFAOYSA-K |

SMILES canónico |

[Li+].[Li+].[Li+].CC1(CC(CC2(C1CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

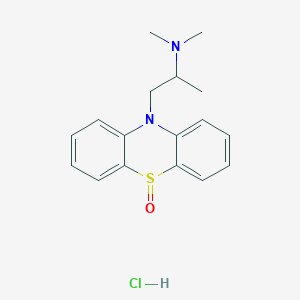

![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)